molecular formula C12H13NO4 B8597840 6-Cyclopropyl-pyridine-2,3-dicarboxylic acid dimethyl ester

6-Cyclopropyl-pyridine-2,3-dicarboxylic acid dimethyl ester

Cat. No. B8597840
M. Wt: 235.24 g/mol
InChI Key: YJNVSYDHNOVJCP-UHFFFAOYSA-N
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Patent
US09062033B2

Procedure details

To a solution of 6-cyclopropyl-pyridine-2,3-dicarboxylic acid dimethyl ester (D81, 12.6 g, 53.62 mmol) in methanol (90 ml) and water (30 ml) was added potassium hydroxide (9.02 g, 160.86 mmol) at 0˜5° C. After heated to 60° C. for 2 hours, the mixture was acidified with 1N HCl until pH=5 and then concentrated to give D82 (21.34 g, containing KCl) as a grey solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=[C:7]([CH:15]2[CH2:17][CH2:16]2)[N:6]=1)=[O:4].[OH-].[K+].Cl.[Cl-].[K+]>CO.O>[CH:15]1([C:7]2[N:6]=[C:5]([C:3]([OH:4])=[O:2])[C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)[CH2:16][CH2:17]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1C(=O)OC)C1CC1
Name
Quantity
9.02 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=CC=C(C(=N1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.